molecular formula C18H16N2O2 B8478100 4,4'-(1,2-Phenylenebis(oxy))dianiline

4,4'-(1,2-Phenylenebis(oxy))dianiline

Cat. No.: B8478100
M. Wt: 292.3 g/mol
InChI Key: RYYUUQPLFHRZOY-UHFFFAOYSA-N
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Description

4,4'-(1,2-Phenylenebis(oxy))dianiline is a high-purity diamine building block of significant interest in advanced materials science. This compound features a central 1,2-phenylene (ortho-substituted benzene) core linked to two aniline termini via ether bonds, making it a versatile monomer for polymer synthesis. Its primary research value lies in the synthesis of high-performance polyimides . Polymers derived from analogous diamines are known for exceptional thermal resistance and are employed as fire retardants and in demanding engineering applications . When copolymerized with other monomers, such as poly(ethylene glycol) (PEG), this diamine can be used to fabricate fuel cell membranes . These membranes can achieve high ionic conductivity (e.g., 210 mS/cm) while maintaining thermal stability up to 140°C, which is critical for efficient energy technology . Furthermore, polyimide composites incorporating this diamine and inorganic nanotubes have shown promise in electromagnetic shielding at microwave frequencies, protecting electronic devices from interference . Beyond polymers, the compound's two amine groups act as ligands to coordinate with metal centers, forming metal-organic complexes with diverse structures (0D, 1D, 2D). These complexes have demonstrated utility as sensitive materials for detecting nitroaromatic compounds , which are common constituents of explosives and environmental pollutants . The product is provided as a pale yellow to reddish yellow powder or crystal. For research purposes only. Not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[2-(4-aminophenoxy)phenoxy]aniline

InChI

InChI=1S/C18H16N2O2/c19-13-5-9-15(10-6-13)21-17-3-1-2-4-18(17)22-16-11-7-14(20)8-12-16/h1-12H,19-20H2

InChI Key

RYYUUQPLFHRZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

4,4'-(1,2-Phenylenebis(oxy))dianiline can be synthesized through a multi-step process involving nucleophilic substitution and reduction reactions. One common method involves the nucleophilic substitution of an aromatic diol with p-chloronitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups . The reaction conditions typically involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like palladium on carbon.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

4,4'-(1,2-Phenylenebis(oxy))dianiline undergoes various chemical reactions, including:

Major products formed from these reactions include polyimides, which are synthesized by polycondensation reactions with dianhydrides .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 4,4'-(1,2-Phenylenebis(oxy))dianiline typically involves the reaction of an appropriate aniline derivative with a phenolic compound. The resulting product exhibits significant thermal stability and solubility in organic solvents, making it a versatile building block for further chemical modifications.

Chemistry

  • Building Block for Organic Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. It can undergo various chemical transformations such as oxidation and reduction to yield different functional groups that are useful in organic synthesis .
  • Polymer Chemistry : This compound can be utilized in the synthesis of polymers, particularly those requiring enhanced thermal and mechanical properties due to its rigid structure .

Materials Science

  • Conductive Polymers : The compound is investigated for its role in developing conductive polymers and organic semiconductors. Its ability to facilitate charge transport makes it a candidate for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Composite Materials : Research indicates that incorporating this compound into composite materials can enhance their mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries .

Biological Applications

  • Anticancer Research : Studies have explored the potential of derivatives of this compound as anticancer agents. Compounds synthesized from this base have shown promising activity against various cancer cell lines, indicating its potential for pharmaceutical development .
  • Drug Delivery Systems : The compound's ability to form stable complexes with drugs suggests its application in drug delivery systems where controlled release and targeted delivery are essential .

Case Study 1: Synthesis of Diimines and Diamides

A study demonstrated the synthesis of diimines and diamides derived from this compound. These compounds were characterized by their electron-rich properties and were aimed at creating macrocycles with specific functionalities. The results indicated that these derivatives could be utilized in further organic synthesis applications .

Case Study 2: Anticancer Activity Evaluation

In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer properties. The synthesized compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. Notably, some derivatives showed IC50 values significantly lower than standard chemotherapy agents like doxorubicin .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1,3- and 1,4-Phenylene Bridges

  • 4,4'-(1,3-Phenylenebis(oxy))dianiline (meta-substituted):
    The meta-substituted isomer exhibits reduced symmetry compared to the ortho variant, leading to lower crystallinity and altered solubility. For example, imine derivatives of this compound (e.g., N,N′-4,4′-(1,3-phenylenebis(oxy))bis(N-benzylideneaniline)) show moderate yields (81%) in Schiff base syntheses, suggesting steric hindrance from the meta-orientation .

    • Applications : Used in macrocycle synthesis and polymer intermediates, but less favored in rigid polymer backbones due to kinked geometry .
  • 4,4'-(1,4-Phenylenebis(oxy))dianiline (para-substituted):
    The para-substituted isomer (e.g., 4,4′-(1,4-phenylenebis(ethyne-2,1-diyl))dianiline) features linear geometry, enhancing π-conjugation and charge transport in molecular junctions .

    • Electronic Properties : Ethynylene-linked para-substituted analogs demonstrate superior conductivity in host-guest complexes (e.g., pillar[5]arene sheathed junctions) compared to ortho-substituted derivatives .

Bridging Group Variations

Aliphatic vs. Aromatic Bridges
  • 4,4'-(Ethane-1,2-diylbis(oxy))dianiline :
    Replacing the phenylene bridge with an ethane group increases flexibility. This compound (density: 1.2 g/cm³, boiling point: 477°C) is more soluble in polar solvents but less thermally stable than aromatic analogs .

    • Synthesis : Catalytic reduction of 1,2-bis(4-nitrophenyl)ethane yields 4,4'-(ethane-1,2-diyl)dianiline, highlighting differences in nitro-reduction efficiency compared to aromatic systems .
  • Cyclopentyl Cardo-Type Diamines (CPDA) :
    Cyclopentane-bridged diamines (e.g., 4,4′-((cyclopentane-1,1-diyl)bis(4,1-phenylene))bis(oxy))dianiline) introduce steric bulk, creating free volume in polyimides. This enhances gas permeation (e.g., CO₂/N₂ selectivity: 28.5) but reduces mechanical strength compared to rigid phenylene-bridged analogs .

Hybrid Bridges
  • 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline: Ethynylene linkages in the para-substituted variant enable conjugation, making it suitable for optoelectronic applications. AFM and XPS studies confirm intact self-assembly in pillar[5]arene complexes, a property less pronounced in ortho-substituted derivatives .

Thermal and Mechanical Properties

Compound Tg (°C) Td (°C) Key Application
4,4'-(1,2-Phenylenebis(oxy))dianiline ~300 ~450 High-temperature polyimides
CPDA-based Polyimides 280–320 500–550 Gas separation membranes
BPAA (Propane-bridged) 250 400 Flexible coatings
Para-substituted Ethynylene N/A >500 Molecular electronics
  • Ortho-Substituted Derivatives : Higher rigidity due to the 1,2-phenylene bridge improves thermal stability (Td ~450°C) but may reduce solubility in common solvents like DMF .

Q & A

Q. Basic

  • Spectroscopy : FTIR confirms amine (-NH₂) and ether (-O-) functional groups. XPS validates nitrogen bonding states in cross-linked networks .
  • Thermal analysis : DSC measures glass transition temperatures (Tg) in epoxy composites, showing Tg increases with diamine content due to rigid backbone incorporation .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular conformation (e.g., E-configuration with dihedral angles ~45–55° between benzene rings) and hydrogen-bonding networks .

How does the incorporation of this diamine affect the thermal and mechanical properties of epoxy resins?

Q. Advanced

  • Thermal stability : The rigid biphenyl ether backbone enhances Tg by restricting chain mobility. For example, epoxy systems cured with this compound exhibit Tg increases of 15–20°C compared to aliphatic amines .
  • Mechanical performance : Cross-linking density and hydrogen bonding improve tensile strength and modulus. Rheometric studies (e.g., moving die rheometer) quantify cure kinetics, showing autocatalytic behavior with activation energies ~60–80 kJ/mol .

What computational methods are employed to study the reactivity of this diamine in cross-linking reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, amino groups exhibit high electron density, favoring reactions with epoxy carbons .
  • Molecular dynamics (MD) : Simulates cross-linked network formation, revealing how steric hindrance from the phenylenebis(oxy) spacer affects curing rates and final network topology .

How does the conformational flexibility of this diamine influence its role in metal-organic frameworks (MOFs)?

Q. Advanced

  • Conformational adaptability : The V-shaped geometry (dihedral angles ~45–55° between benzene rings) allows coordination diversity. For example, in [Zn(1,2-BAB)(4,4′-bipy)₁/₂]ₙ MOFs, the diamine acts as a flexible dicarboxylate linker, enabling entangled polyrotaxane structures .
  • Hydrogen bonding : Intermolecular O–H⋯O and C–H⋯O interactions stabilize crystal packing, critical for designing porous frameworks with high thermal stability (>300°C) .

How do different dianiline curatives compare in elastomer network formation?

Q. Advanced

  • Network structure : Aromatic diamines like this compound form denser cross-links than aliphatic analogs, as shown by XPS analysis of amide/imide linkages .
  • Dynamic mechanical analysis (DMA) : Elastomers cured with this diamine exhibit 30–40% higher storage modulus and lower tan δ peaks, indicating superior energy dissipation .

What challenges arise in crystallizing this diamine, and how are they addressed?

Q. Advanced

  • Solvent selection : Slow evaporation of DMF solutions promotes crystal growth, yielding block-shaped crystals suitable for SCXRD .
  • Hydrogen bonding : Strong O–H⋯O interactions between carboxylic acid groups and solvent molecules stabilize the lattice, mitigating disorder .

What are the key applications of this diamine in advanced polymer materials?

Q. Basic

  • Polyimides : Reacts with dianhydrides (e.g., PMDA) to form high-Tg films (>250°C) for flexible electronics, leveraging ether linkages for solubility .
  • Liquid crystal alignment layers : Low-temperature processable polyimides derived from this diamine enable uniform alignment in displays .
  • MOFs : Serves as a linker for Zn/Cd frameworks with potential in gas storage and catalysis .

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